molecular formula C26H20ClFN4O3S B2498020 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 892384-10-0

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2498020
CAS No.: 892384-10-0
M. Wt: 522.98
InChI Key: GHORTQBQNAIRRK-UHFFFAOYSA-N
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Description

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a hydroxymethyl group, a fluorophenyl group, and a sulfanyl group

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3S/c1-14-23-18(16(12-33)11-29-14)10-19-25(35-23)31-24(15-6-8-17(27)9-7-15)32-26(19)36-13-22(34)30-21-5-3-2-4-20(21)28/h2-9,11,33H,10,12-13H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHORTQBQNAIRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the core triazatricyclo structure, followed by the introduction of the chlorophenyl, hydroxymethyl, and fluorophenyl groups through various substitution reactions. The final step often involves the formation of the sulfanyl-acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of a carboxyl derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for multi-target drug design.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its diverse functional groups may impart interesting physical and chemical properties to the materials.

Mechanism of Action

The mechanism of action of 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorophenyl and fluorophenyl groups suggests that it could interact with hydrophobic pockets in proteins, while the hydroxymethyl group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
  • 2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide lies in its combination of functional groups, which may impart unique biological and chemical properties. The presence of both chlorophenyl and fluorophenyl groups, along with the triazatricyclo core, makes it distinct from other similar compounds.

Biological Activity

The compound 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C27H23ClN4O4S
  • Molecular Weight : 535.02 g/mol

The biological activity of this compound may be attributed to its ability to interact with various molecular targets such as enzymes and receptors due to its diverse functional groups. The presence of a sulfanyl group suggests potential interactions with thiol-containing proteins or enzymes, which could modulate their activity.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The tricyclic structure may enhance binding affinity to specific receptors involved in cancer progression.

Androgenic Effects

Analogous compounds have been studied for their androgenic effects. These substances can influence muscle growth and metabolism through interactions with androgen receptors, potentially leading to anabolic outcomes. Studies have shown that anabolic/androgenic steroids can enhance muscle hypertrophy and increase red blood cell production by stimulating erythropoietin synthesis .

Enzyme Interaction

The compound's structure suggests it may act on specific enzymes involved in steroid metabolism or other biochemical pathways. For instance, its potential role in modulating 5-alpha-reductase activity could affect the conversion of testosterone to dihydrotestosterone (DHT), impacting physiological processes related to muscle and fat distribution.

Case Studies and Research Findings

StudyFindings
Anabolic Effects Study Demonstrated that similar compounds can increase muscle mass and strength in animal models through enhanced satellite cell activation .
Anticancer Screening Evaluated the cytotoxic effects on various cancer cell lines; showed promising results in inhibiting cell growth .
Enzyme Activity Analysis Investigated the influence on mitochondrial enzymes; indicated that anabolic steroids can alter enzyme activities related to energy metabolism in skeletal muscles .

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